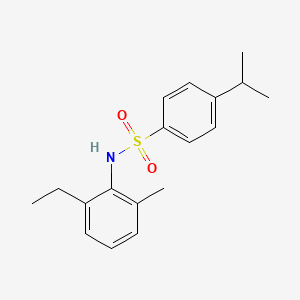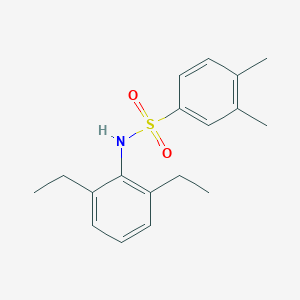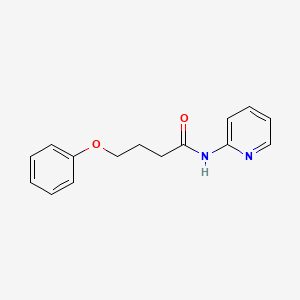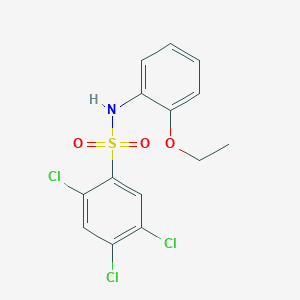![molecular formula C13H13NO2S B7463515 2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
2-[(4-Methylphenyl)methylsulfonyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylphenyl)methylsulfonyl]pyridine, commonly known as MMB, is a chemical compound that belongs to the family of sulfonylpyridines. MMB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including addiction, anxiety, depression, and schizophrenia.
Mécanisme D'action
MMB is a selective antagonist of the 2-[(4-Methylphenyl)methylsulfonyl]pyridine, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The 2-[(4-Methylphenyl)methylsulfonyl]pyridine plays a crucial role in the regulation of synaptic plasticity, learning, and memory. The activation of 2-[(4-Methylphenyl)methylsulfonyl]pyridine has been implicated in the pathophysiology of various neurological disorders, including addiction, anxiety, depression, and schizophrenia. MMB binds to the allosteric site of 2-[(4-Methylphenyl)methylsulfonyl]pyridine and prevents its activation by glutamate, leading to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
MMB has been shown to have a range of biochemical and physiological effects in animal models. It has been found to reduce the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. MMB has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, MMB has been found to reduce the levels of pro-inflammatory cytokines in the brain, which are implicated in the pathophysiology of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMB in lab experiments is its high selectivity for 2-[(4-Methylphenyl)methylsulfonyl]pyridine. This allows researchers to study the specific effects of 2-[(4-Methylphenyl)methylsulfonyl]pyridine antagonism without affecting other neurotransmitter systems. Additionally, MMB has a long half-life and can be administered orally, making it a convenient compound to use in animal studies. However, one limitation of MMB is its relatively low potency compared to other 2-[(4-Methylphenyl)methylsulfonyl]pyridine antagonists. This may limit its usefulness in certain experiments where high doses are required.
Orientations Futures
There are several future directions for research on MMB. One area of interest is the potential therapeutic applications of MMB in various neurological disorders. Clinical trials are needed to determine the safety and efficacy of MMB in humans. Another area of research is the development of more potent and selective 2-[(4-Methylphenyl)methylsulfonyl]pyridine antagonists. This may lead to the discovery of new drugs for the treatment of neurological disorders. Additionally, the effects of long-term MMB administration on neuronal function and plasticity need to be further studied to determine its potential for neuroprotection.
Méthodes De Synthèse
The synthesis of MMB involves the reaction of 4-methylbenzyl chloride with sodium pyridine-2-sulfinate in the presence of a base. The reaction proceeds through the formation of an intermediate sulfoxide, which is then oxidized to the sulfone by an oxidizing agent. The final product is obtained after purification by column chromatography. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
MMB has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MMB has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine and alcohol. Additionally, MMB has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfonyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-11-5-7-12(8-6-11)10-17(15,16)13-4-2-3-9-14-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVCJHXNRTNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)methylsulfonyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)



![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![4-tert-butyl-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7463489.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)

![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)